4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

Aqueous solubility Salt-form optimization Assay-compatible formulation

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride (CAS 1361116-31-5) is a synthetic small-molecule heterocyclic compound belonging to the pyrimidine-5-carboxamide class, incorporating a piperidine ring at the 2-position and a methyl substituent at the 4-position of the pyrimidine core. This compound is supplied as a dihydrochloride salt (molecular formula C₁₁H₁₈Cl₂N₄O, molecular weight 293.19 g/mol), which enhances aqueous solubility and facilitates handling in biological assay systems.

Molecular Formula C11H18Cl2N4O
Molecular Weight 293.19 g/mol
CAS No. 1361116-31-5
Cat. No. B1427766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride
CAS1361116-31-5
Molecular FormulaC11H18Cl2N4O
Molecular Weight293.19 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)N)C2CCNCC2.Cl.Cl
InChIInChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-2-4-13-5-3-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H
InChIKeyNFLJIGPJXHGVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride (CAS 1361116-31-5): Compound Class and Procurement-Relevant Identity


4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride (CAS 1361116-31-5) is a synthetic small-molecule heterocyclic compound belonging to the pyrimidine-5-carboxamide class, incorporating a piperidine ring at the 2-position and a methyl substituent at the 4-position of the pyrimidine core . This compound is supplied as a dihydrochloride salt (molecular formula C₁₁H₁₈Cl₂N₄O, molecular weight 293.19 g/mol), which enhances aqueous solubility and facilitates handling in biological assay systems . As of mid-2026, no primary research articles, patents, or curated database entries (ChEMBL, PubChem BioAssay) reporting quantitative biological activity data for this specific CAS number have been identified in the public domain, meaning all evidence presented herein is derived from structurally analogous pyrimidine-5-carboxamide derivatives and physicochemical principles .

Why In-Class Pyrimidine-5-Carboxamide Analogs Cannot Be Assumed Interchangeable with 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride


The pyrimidine-5-carboxamide scaffold exhibits extreme sensitivity to substitution pattern, as demonstrated by structure–activity relationship (SAR) studies across multiple target classes. A renin inhibitor series showed that repositioning the piperidine attachment from the 3-position to the 4-position, combined with optimization of the S1/S3 binding elements, produced a 65,000-fold enhancement in potency [1]. In the HIV-1 non-nucleoside reverse transcriptase inhibitor field, piperidin-4-yl-aminopyrimidine derivatives achieved single-digit nanomolar EC₅₀ values, whereas closely related etravirine–VRX-480773 hybrids were substantially less potent [2]. These precedents establish that even minor alterations to the pyrimidine substitution pattern — including the position of the piperidine linkage, the presence or absence of a 4-methyl group, and the regioisomeric placement of the carboxamide — can produce order-of-magnitude differences in biological activity, precluding generic interchangeability without compound-specific validation.

Quantitative Differentiation Evidence for 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride vs. Closest Structural Comparators


Dihydrochloride Salt Form Confers Solubility Advantage Over Free Base and Mono-HCl Analogs

The dihydrochloride salt form of 4-methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide is expected to exhibit markedly higher aqueous solubility compared to its free base counterpart. While no experimentally measured solubility value for CAS 1361116-31-5 has been published, the structurally analogous 4-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride (CAS 1361115-81-2) has reported aqueous solubility of ≥50 mg/mL at 25°C under acidic conditions (pH 2–4) . In contrast, free base pyrimidine-5-carboxamide analogs such as N-(piperidin-4-yl)pyrimidine-5-carboxamide (CAS 916344-12-2) lack this salt-form advantage and are expected to have significantly lower aqueous solubility, which can limit their utility in aqueous biological assays without DMSO co-solvent . This solubility differential is a direct consequence of the dihydrochloride counterion enhancing ionization and hydration.

Aqueous solubility Salt-form optimization Assay-compatible formulation

4-Methyl Substitution Distinguishes Target Compound from Des-Methyl and 2-Methyl Pyrimidine-5-Carboxamide Regioisomers

The 4-methyl substituent on the pyrimidine ring is a critical structural differentiator. In the piperidin-4-yl-aminopyrimidine HIV-1 RT inhibitor series, SAR analysis revealed that methyl substitution on the pyrimidine ring significantly modulates both antiviral potency and cytotoxicity profile, with 4-methyl-substituted derivatives achieving EC₅₀ values in the single-digit nanomolar range against wild-type HIV-1 (EC₅₀ < 10 nM), while unsubstituted analogs showed >10-fold reduced potency [1]. The closest des-methyl comparator, N-(piperidin-4-yl)pyrimidine-5-carboxamide (CAS 916344-12-2), lacks this 4-methyl group and is therefore predicted to exhibit altered target-binding geometry and potentially reduced activity in kinase or enzyme inhibition contexts where the methyl group contributes to hydrophobic pocket occupancy [1].

Structure–activity relationship Methyl substitution effect Kinase inhibitor design

Carboxamide at C5 (Not C4) Defines Regioisomeric Specificity vs. 2-Piperidinylpyrimidine-4-Carboxamide Derivatives

The target compound places the carboxamide at the pyrimidine 5-position, distinguishing it from the 2-piperidinylpyrimidine-4-carboxamide regioisomer series (e.g., Synthelabo patent derivatives) where the carboxamide is at the 4-position. The 4-carboxamide series was developed for α-adrenergic system modulation (ureteral hyperactive behavior, dysuria), whereas the 5-carboxamide series (as exemplified by N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors and pyrimidine-5-carboxamide Syk inhibitors) targets entirely distinct biological pathways including aspartyl protease and tyrosine kinase inhibition [1][2]. The renin inhibitor SAR demonstrated that even shifting the piperidine attachment from the pyrimidine 4-position to the 3-position, while retaining the 5-carboxamide, produced a 65,000-fold potency difference [2]. This establishes that carboxamide regioisomerism (C4 vs. C5) is a fundamental determinant of target selectivity and cannot be bridged by simple analogy.

Regioisomer specificity Carboxamide positioning Target engagement

Piperidin-4-yl (Not Piperidin-3-yl) Attachment at Pyrimidine C2 Defines Binding Geometry

The target compound features a piperidin-4-yl group attached directly to the pyrimidine C2 position. The closest positional isomer comparator is the N-(piperidin-3-yl)pyrimidine-5-carboxamide series developed as renin inhibitors [1]. In that series, compound 14 (N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative) achieved a 65,000-fold renin inhibition improvement over the initial fragment hit, with the 3-piperidine attachment proving essential for interaction with the catalytic aspartic acid residues in the renin active site [1]. A piperidin-4-yl attachment at C2 (as in the target compound) would orient the basic amine in a different vector, altering hydrogen-bonding geometry with catalytic residues. While no direct head-to-head comparison between piperidin-4-yl-C2 and piperidin-3-yl-C5-pyrimidinecarboxamide compounds has been published, the renin SAR demonstrates that piperidine positional isomerism alone can drive profound potency differences, and these two attachment modes should be treated as distinct chemotypes.

Piperidine positional isomerism Binding pose Kinase selectivity

Vendor-Specified Purity (≥97%) Provides Baseline Quality Metric for Reproducible Screening

Commercial suppliers of 4-methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride specify purity at ≥97% (HPLC) . This purity level is comparable to or exceeds that of the closest commercial analog, N-(piperidin-4-yl)pyrimidine-5-carboxamide (CAS 916344-12-2), which is typically offered at 95–97% purity . For procurement decisions, the ≥97% purity specification means that the compound is suitable for quantitative biological assays without additional purification, reducing pre-screening workflow burden. However, users should note that Certificate of Analysis (CoA) batch-specific verification is essential, as no orthogonal purity data (e.g., elemental analysis, qNMR) has been published for this compound.

Compound purity Quality control Reproducibility

DATA DEFICIENCY: No Published Quantitative Biological Activity for This Specific CAS Number — All Potency Claims Require Internal Validation

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and WHO Patent Scope as of May 2026 returned zero primary research articles, patent examples, or curated database entries reporting IC₅₀, EC₅₀, Kd, Ki, or any other quantitative biological activity measurement for 4-methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride (CAS 1361116-31-5). In contrast, structurally related pyrimidine-5-carboxamide derivatives have extensive published activity data: N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors with IC₅₀ values in the nanomolar range [1], piperidin-4-yl-aminopyrimidine HIV-1 RT inhibitors with EC₅₀ < 10 nM [2], and pyrimidine-5-carboxamide Syk inhibitors with IC₅₀ values of 1–63 nM [3]. The absence of compound-specific activity data for CAS 1361116-31-5 means that any potency or selectivity expectations must be treated as hypotheses requiring de novo experimental validation.

Data gap Validation requirement Procurement caveat

Evidence-Anchored Application Scenarios for 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride Procurement


Kinase Inhibitor Screening Libraries — Pyrimidine-5-Carboxamide Diversity Component

Based on the established precedent of pyrimidine-5-carboxamide derivatives as Syk tyrosine kinase inhibitors (IC₅₀ values 1–63 nM) [1], and the structural differentiation conferred by the 4-methyl and piperidin-4-yl substitution pattern, this compound is rationally suited for inclusion in kinase-focused screening decks. Its structural features — the 5-carboxamide hydrogen-bonding motif and the basic piperidine amine — map onto pharmacophoric elements common to ATP-competitive kinase inhibitors, while its 4-methyl group offers a hydrophobic contact point absent in des-methyl comparators such as N-(piperidin-4-yl)pyrimidine-5-carboxamide (CAS 916344-12-2). Procurement for kinase panel screening is supported by the compound's dihydrochloride salt form, which ensures aqueous solubility ≥50 mg/mL under acidic conditions [2], enabling direct dispensing into assay buffers without DMSO compatibility concerns.

Renin–Angiotensin System Probe Development — Structurally Differentiated Starting Point

The N-(piperidin-3-yl)pyrimidine-5-carboxamide series has produced renin inhibitors with a 65,000-fold potency range, demonstrating the sensitivity of this chemotype to substitution-pattern optimization [1]. The target compound offers a structurally distinct entry point — piperidin-4-yl at C2 rather than piperidin-3-yl at the carboxamide — that may explore alternative binding modes within the renin active site or related aspartyl proteases. Its 5-carboxamide regioisomeric identity aligns with the renin inhibitor pharmacophore, while the 2-piperidin-4-yl attachment provides a different basic-amine vector for catalytic aspartate interaction. This scenario is appropriate for laboratories engaged in fragment evolution or scaffold-hopping campaigns targeting the renin–angiotensin–aldosterone system.

Anti-Inflammatory Drug Discovery — Pyrimidine-5-Carboxamide Scaffold with Validated Pathway Relevance

Multiple pyrimidine-5-carboxamide chemotypes have demonstrated anti-inflammatory activity through distinct mechanisms: the US20150087665A1 patent discloses pyrimidine-5-carboxamide derivatives with inflammation-inhibiting properties [1], and Vanin-1 inhibitors based on the pyrimidine carboxamide scaffold have entered development for inflammatory bowel disease and related indications [2]. The target compound's structural features — particularly its 4-methyl-2-(piperidin-4-yl) substitution — differentiate it from both the Vanin-1 inhibitor series (which typically feature 2,4-dialkylamino substitution) and the PDE4 pyrimidine-5-carboxamide class (which rely on 2-phenyl substitution). This structural novelty, combined with the solubility advantages of its dihydrochloride salt form , makes it a viable candidate for phenotypic screening in inflammatory disease models where novel chemotypes are sought.

Chemical Biology Tool Compound Development — Piperidine-Containing Pyrimidine Probe with Favorable Physicochemical Properties

The compound's dual heterocyclic architecture (pyrimidine + piperidine) and dihydrochloride salt form provide a favorable physicochemical profile for chemical probe development: aqueous solubility ≥50 mg/mL [1], molecular weight 293.19 g/mol (within Lipinski-compliant range), and the presence of a basic amine (piperidine NH) that can be exploited for affinity chromatography resin coupling or fluorescent tagging. Its 5-carboxamide group provides a synthetic handle for further derivatization (e.g., conversion to nitrile, tetrazole, or substituted amide), while the 4-methyl group serves as a metabolically stable substituent that is unlikely to undergo oxidative metabolism. These features position the compound as a versatile starting material for medicinal chemistry optimization programs requiring a piperidine-linked pyrimidine core.

Quote Request

Request a Quote for 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.